2-(2-Fluoro-6-methylphenyl)acetonitrile

Description

Chemical Structure and Identification

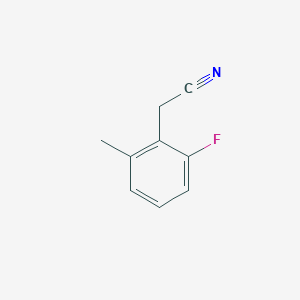

2-(2-Fluoro-6-methylphenyl)acetonitrile (CAS RN: 886502-23-4) is an aromatic nitrile derivative featuring a fluorine atom at the ortho (2nd) position and a methyl group at the para (6th) position on the benzene ring, with an acetonitrile (-CH$2$CN) substituent. Its molecular formula is C$9$H$_8$FN, with a molecular weight of 149.17 g/mol.

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

2-(2-fluoro-6-methylphenyl)acetonitrile |

InChI |

InChI=1S/C9H8FN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3 |

InChI Key |

HIZJPWVEFJTDNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methylphenyl)acetonitrile typically involves the reaction of 2-fluoro-6-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-6-methylphenyl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution

The cyano group (-C≡N) acts as a good leaving group under basic conditions, enabling nucleophilic substitution. The fluorine atom at the ortho position (relative to the nitrile) enhances the electron-deficient nature of the aromatic ring, facilitating attack by nucleophiles. For example:

-

Conditions : Alkaline media (e.g., hydroxide ions, amines).

-

Products : Substituted phenylacetonitriles or amides, depending on the nucleophile.

Mechanism : The nitrile group stabilizes negative charges, making it a favorable leaving group. The fluorine’s electron-withdrawing effect further activates the adjacent position for substitution.

Elimination Reactions

Elimination occurs under dehydrating or strongly basic conditions, leading to the formation of alkynes or alkenes. The nitrile group may undergo dehydrocyanation (removal of HCN) to yield substituted acetylenes. For instance:

-

Conditions : Strong bases (e.g., KOH) or high temperatures.

-

Products : Aromatic alkenes or alkynes, depending on the elimination pathway.

Oxidation and Reduction

-

Oxidation : The nitrile group can be oxidized to carboxylic acids or amides under strong oxidizing agents (e.g., KMnO₄, H₂O₂).

-

Reduction : Reduction of the nitrile to an amine or amide is possible using reagents like LiAlH₄ or catalytic hydrogenation.

The fluorine substituent may influence the stability of intermediate species during these transformations.

Influencing Factors

| Factor | Effect on Reactivity |

|---|---|

| Fluorine Substituent | Enhances electron deficiency at the ortho position, directing nucleophilic attack. |

| Methyl Group | Provides steric hindrance, potentially slowing reactions at the para position. |

| Cyano Group | Acts as a leaving group in substitution and participates in elimination. |

Reaction with Nucleophiles

In a study involving similar nitriles, substitution reactions with hydroxide ions under basic conditions led to hydrolysis of the nitrile group, forming carboxylic acids. The fluorine’s position and electronic effects likely influence the reaction rate compared to non-fluorinated analogs.

Fluorine’s Role in Directing Reactions

The fluorine atom’s electron-withdrawing nature and ortho positioning create a unique electronic environment. This may stabilize transition states in substitution reactions or influence regioselectivity in electrophilic aromatic substitution .

Comparison of Reaction Conditions and Products

| Reaction Type | Conditions | Key Products | Citations |

|---|---|---|---|

| Nucleophilic Substitution | Alkaline media (e.g., NaOH) | Substituted phenylacetonitriles | |

| Elimination | Strong bases (e.g., KOH) | Aromatic alkenes/alkynes | |

| Oxidation | KMnO₄, H₂O₂ | Carboxylic acids |

Challenges and Limitations

-

Steric Hindrance : The methyl group at position 6 may hinder reactions at adjacent positions.

-

Fluorine’s Reactivity : While fluorine directs substitution, its high bond strength to carbon may limit direct involvement in reactions.

Scientific Research Applications

Pharmaceutical Development

2-(2-Fluoro-6-methylphenyl)acetonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow for modifications that can enhance biological activity, making it a valuable precursor in drug design.

- Case Study : In the development of new antitumor agents, derivatives of this compound have shown promising results in inhibiting cancer cell growth, indicating its potential in oncology.

The compound exhibits various biological interactions due to its structural characteristics:

- Enzyme Interactions : It has been studied for its binding affinity to specific enzymes and receptors, which can influence metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that derivatives of 2-(2-Fluoro-6-methylphenyl)acetonitrile demonstrate significant antitumor activity against human cancer cell lines .

Material Science

In material science, this compound is explored for its potential in synthesizing specialty chemicals with tailored properties. Its fluorinated structure can enhance material performance in various applications.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents | Conditions |

|---|---|---|

| Synthesis | 2-fluoro-6-methylbenzyl chloride + sodium cyanide | Reflux in DMSO/DMF |

| Purification | Crystallization | Solvent mixture |

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups on the aromatic ring can influence its binding affinity and specificity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with differing substituents and positions (Table 1):

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Substituent Effects on Molecular Properties

- Electronic Effects :

- The methyl group (CH$3$) is a weak electron-donor via inductive effects, slightly increasing electron density on the aromatic ring. In contrast, the methoxy group (OCH$3$) is a stronger electron-donor through resonance, significantly raising the HOMO energy and enhancing reactivity toward electrophiles.

- Steric Effects:

Physical and Handling Properties Solubility: The methyl group in the target compound reduces polarity compared to methoxy-substituted analogs, likely enhancing solubility in non-polar solvents. Storage: Methoxy-substituted analogs require cold storage (0°C–6°C), suggesting higher thermal instability or hygroscopicity compared to the methyl-substituted target compound.

Toxicity and Hazards

Research Findings from Quantum Chemical Studies

Density Functional Theory (DFT) analyses of structurally related nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal:

- HOMO/LUMO Distribution : Electron density in HOMO orbitals is localized on the aromatic ring and nitrile group, while LUMO orbitals are concentrated on electron-deficient regions (e.g., fluorine-substituted positions).

- Charge Density : Methyl groups induce slight positive charge accumulation on adjacent carbons, whereas methoxy groups create negative charge regions via resonance.

Biological Activity

2-(2-Fluoro-6-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8FN. Its structure features a phenyl group substituted with both a fluorine atom and a methyl group, along with an acetonitrile functional group. This unique arrangement contributes to its potential applications in medicinal chemistry and material science, particularly due to its influence on chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The presence of the fluoro and methyl substituents in 2-(2-Fluoro-6-methylphenyl)acetonitrile enhances its reactivity compared to non-fluorinated analogs. These substituents can significantly influence binding affinities to various biological targets, making the compound a subject of interest in drug design and development.

Research indicates that compounds similar to 2-(2-Fluoro-6-methylphenyl)acetonitrile may interact with specific enzymes or receptors, potentially enhancing selectivity and efficacy in therapeutic applications. The fluorine atom is known to improve the bioactivity of small molecules by modifying their pharmacokinetic properties, such as lipophilicity and metabolic stability .

Therapeutic Applications

-

Cancer Treatment :

- Compounds containing fluorine atoms have been shown to exhibit enhanced activity against certain cancer types by targeting specific pathways involved in tumor growth. For instance, the incorporation of fluorine in small molecules has been linked to improved inhibition of protein tyrosine kinases, which are crucial in cancer signaling pathways .

- A study highlighted that fluorinated compounds could effectively inhibit NF-κB and AP-1 gene expression, which are critical in cancer progression .

- Neuroprotection :

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibitory Activity : A study found that 2-fluoro compounds exhibited significant inhibitory activity against specific enzymes involved in inflammatory responses, suggesting a potential role for 2-(2-Fluoro-6-methylphenyl)acetonitrile in treating inflammatory diseases .

- Pharmacokinetic Studies : Research on the pharmacokinetics of fluorinated compounds indicates that they can achieve higher concentrations at target sites compared to non-fluorinated counterparts. This property is crucial for developing effective therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of various structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | Different positioning of methoxy group | Moderate inhibition of cancer cell proliferation |

| 2-(2-Fluoro-4-methoxyphenyl)acetonitrile | Varying electronic effects due to methoxy placement | Enhanced selectivity in enzyme binding |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | Distinct steric hindrance effects | Neuroprotective properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-6-methylphenyl)acetonitrile, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution or cyanation of halogenated precursors. For example, reacting 2-fluoro-6-methylbenzyl halides with cyanide sources (e.g., KCN or TMSCN) in polar aprotic solvents like acetonitrile under reflux. Optimization includes controlling stoichiometry (1:1.2 molar ratio of halide to cyanide) and reaction time (12–24 hours). Monitoring via TLC or GC-MS ensures completion .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Acetonitrile or DMF |

| Catalyst | None required (base-mediated) |

Q. How can impurities in synthesized 2-(2-Fluoro-6-methylphenyl)acetonitrile be identified and removed?

- Methodology : Impurities such as unreacted halides or byproducts (e.g., hydrolysis products) are identified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Purification employs fractional distillation (boiling point ~200–220°C predicted) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3–2.5 ppm), and nitrile (non-protonic). ¹³C NMR confirms nitrile carbon at ~115–120 ppm .

- FTIR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : Molecular ion peak at m/z 165.16 (C₉H₈FNO⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro-6-methyl substituents influence reactivity in cross-coupling reactions?

- Methodology : The fluorine atom’s electronegativity enhances electrophilicity at the nitrile group, while the methyl group introduces steric hindrance. Computational studies (DFT) using Gaussian09 can model charge distribution and transition states. Compare reactivity with analogs like 2-(3,5-difluorophenyl)acetonitrile (lower steric hindrance) .

Q. What strategies resolve discrepancies in reported melting points or solubility data for this compound?

- Methodology :

- Controlled Recrystallization : Use solvents like ethanol/water mixtures to obtain pure crystals.

- DSC Analysis : Determine exact melting points (literature range: 45–55°C predicted).

- Solubility Tests : Measure in acetonitrile, DMSO, and THF at 25°C (data gaps exist; prioritize experimental validation) .

Q. How can computational modeling predict the compound’s suitability as a precursor for bioactive molecules?

- Methodology :

- Molecular Docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., SARS-CoV-2 main protease).

- SAR Studies : Compare with structurally related nitriles (e.g., 2-(2,6-difluorophenyl)acetonitrile, which shows anti-HIV activity) to identify pharmacophore features .

Safety and Handling

Q. What are the critical safety protocols for handling 2-(2-Fluoro-6-methylphenyl)acetonitrile?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.